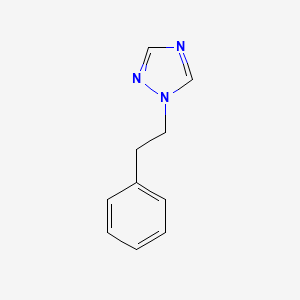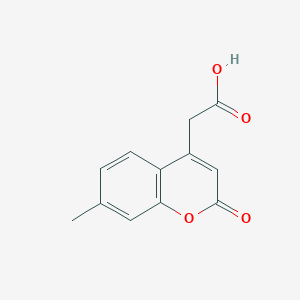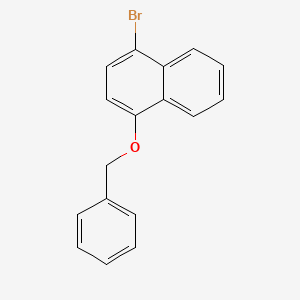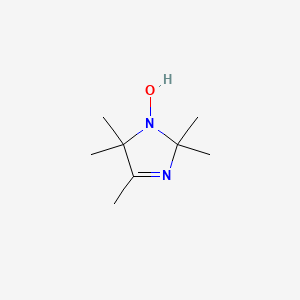
2-(2-Bromophenyl)-1,3-dioxolane
Overview
Description
2-(2-Bromophenyl)-1,3-dioxolane is a compound of interest in various fields of chemistry due to its potential as a precursor for the synthesis of other complex molecules. Its significance stems from the bromophenyl and dioxolane groups, which offer versatile reactivity for further chemical modifications.
Synthesis Analysis
The synthesis of 2-(2-Bromophenyl)-1,3-dioxolane derivatives involves multiple steps, starting from basic raw materials like benzaldehyde, tartaric acid, and ethyl acetate. One method involves the condensation of benzaldehyde derivatives, followed by reduction, sulfonylation, and bromination reactions to introduce the bromophenyl and dioxolane functionalities (Sun Xiao-qiang, 2009).
Molecular Structure Analysis
The molecular structure of 2-(2-Bromophenyl)-1,3-dioxolane derivatives has been elucidated using crystallographic techniques. The asymmetric unit of the title compound contains two crystallographically independent molecules, with the bromophenyl rings oriented at dihedral angles, and the dioxolane rings adopting envelope conformations. Intramolecular hydrogen bonds play a crucial role in stabilizing the structure (Hua-quan Liu et al., 2009).
Scientific Research Applications
Application in Medicinal Chemistry: ABAD inhibitors
- Field : Medicinal Chemistry
- Summary : 2-(2-Bromophenyl)pyrrolidine is used in the preparation of ABAD inhibitors, which have potential therapeutic relevance in the treatment and prevention of diseases such as Alzheimer’s and cancer .
- Methods : Its synthesis typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .
- Results : The compounds derived from 2-(2-Bromophenyl)pyrrolidine exhibit potent inhibitory effects on target proteins, suggesting a novel class of inhibitors with potential efficacy against resistant mutations .
Application in Medicinal Chemistry: Bcl-2 inhibitors
- Field : Medicinal Chemistry
- Summary : 2-(2-Bromophenyl)pyrrolidine is also involved in preparing Bcl-2 inhibitors, which are important in addressing diseases related to Bcl-2 dysregulation, such as cancers and autoimmune disorders .
- Methods : The synthesis of these inhibitors involves the use of 2-(2-Bromophenyl)pyrrolidine as a key component, which plays a crucial role in enhancing their inhibitory properties .
- Results : The compounds derived from 2-(2-Bromophenyl)pyrrolidine exhibit potent inhibitory effects on target proteins, suggesting a novel class of inhibitors with potential efficacy against resistant mutations .
Application in Material Science
- Field : Material Science
- Summary : 2-(2-Bromophenyl)pyrrolidine serves as a valuable building block in organic chemistry, offering potential applications in drug discovery and material science .
- Methods : Its bromine moiety enhances its reactivity, while the pyrrolidine ring contributes to its stability and bioactivity, making 2-(2-Bromophenyl)pyrrolidine an intriguing compound for various research and development endeavors .
- Results : Given its distinctive properties, 2-(2-Bromophenyl)pyrrolidine can be used in the development of new materials with unique properties .
Safety And Hazards
The safety and hazards associated with “2-(2-Bromophenyl)-1,3-dioxolane” are not directly available. However, related compounds such as “2-Bromophenol” and “(2-Bromophenyl)acetaldehyde” have associated safety data. For example, “2-Bromophenol” is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Eye Irrit. 2 - Flam. Liq. 3 - Skin Irrit. 2 - STOT SE 31789.
Future Directions
The future directions for the study and application of “2-(2-Bromophenyl)-1,3-dioxolane” are not directly available. However, the synthesis of related compounds has been explored, suggesting potential avenues for future research10.
Please note that the information provided is based on the available resources and may not fully cover “2-(2-Bromophenyl)-1,3-dioxolane”. Further research may be necessary to obtain a more comprehensive understanding of this compound.
properties
IUPAC Name |
2-(2-bromophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSGKSUCFVOWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339098 | |
| Record name | 2-(2-Bromophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-1,3-dioxolane | |
CAS RN |
34824-58-3 | |
| Record name | 2-(2-Bromophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Bromophenyl)-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine](/img/structure/B1268220.png)
![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)
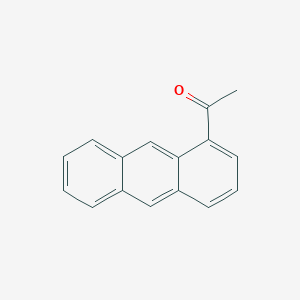
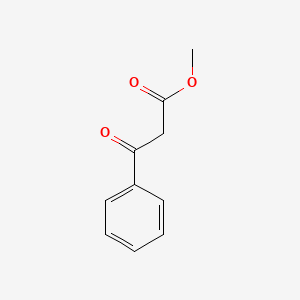
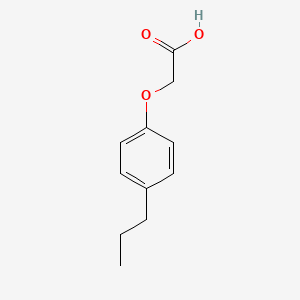
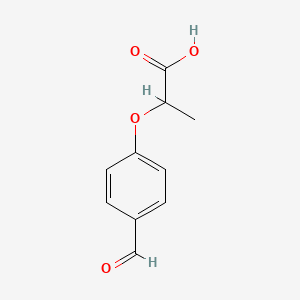
![Methyl 2-(benzo[D]oxazol-2-YL)acetate](/img/structure/B1268233.png)

